molecular formula C4H8Cl3O4P B1681377 Metrifonate CAS No. 52-68-6

Metrifonate

Cat. No. B1681377
CAS RN: 52-68-6
M. Wt: 257.43 g/mol
InChI Key: NFACJZMKEDPNKN-UHFFFAOYSA-N
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Patent
US05922404

Procedure details

In another process, Pesticide Manufacturing and Toxic Materials Control Encyclopedia, edited by Marshall Sittig, Noyes Data Corporation, Park Ridge, N.J. 1980, 75 grams of chloral are dropped into 60 grams of dimethyl phosphite at an initial temperature of 25° C. The temperature slowly rises to 50° C. and is kept at 50° C. to 60° C. by external cooling. After cooling the oil is dissolved in benzene, and the benzene solution is washed with a sodium bicarbonate solution and dried with anhydrous sodium sulfate. After the solvent has been distilled off, an oil is left which is almost completely solidified. After washing with an icy mixture of ether and petroleum ether, the trichloro-α-hydroxyethyl phosphonic dimethyl ester is obtained in the form of colorless needles with a melting point of about 81° C.
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[CH:2][C:3]([Cl:6])([Cl:5])[Cl:4].[P:7]([O-:12])([O:10][CH3:11])[O:8][CH3:9]>C1C=CC=CC=1>[CH3:9][O:8][P:7]([CH:2]([OH:1])[C:3]([Cl:6])([Cl:5])[Cl:4])(=[O:12])[O:10][CH3:11]

Inputs

Step One
Name
Quantity
75 g
Type
reactant
Smiles
O=CC(Cl)(Cl)Cl
Name
Quantity
60 g
Type
reactant
Smiles
P(OC)(OC)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
slowly rises to 50° C.
CUSTOM
Type
CUSTOM
Details
is kept at 50° C. to 60° C. by external cooling
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the oil
WASH
Type
WASH
Details
the benzene solution is washed with a sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
After the solvent has been distilled off
WAIT
Type
WAIT
Details
an oil is left which
WASH
Type
WASH
Details
After washing with an icy mixture of ether and petroleum ether

Outcomes

Product
Name
Type
product
Smiles
COP(OC)(=O)C(C(Cl)(Cl)Cl)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.